molecular formula C8H15NO2 B555684 3-Cyclopentyl-DL-alanine CAS No. 96539-87-6

3-Cyclopentyl-DL-alanine

Cat. No.: B555684
CAS No.: 96539-87-6
M. Wt: 157.21 g/mol
InChI Key: KDYAKYRBGLKMAK-UHFFFAOYSA-N
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Description

3-Cyclopentyl-DL-alanine: is an amino acid derivative with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . This compound is characterized by the presence of a cyclopentyl group attached to the alpha carbon of alanine, making it a unique non-proteinogenic amino acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentyl-DL-alanine typically involves the following steps:

    Cyclopentylation of Alanine:

    Resolution of Racemic Mixture: The resulting racemic mixture of this compound can be resolved into its enantiomers using chiral resolution techniques such as crystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopentyl-DL-alanine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The cyclopentyl group can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

3-Cyclopentyl-DL-alanine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 3-Cyclopentyl-L-alanine
  • 3-Cyclopentyl-D-alanine
  • 3-Cyclopentylglycine

Comparison:

Properties

IUPAC Name

2-amino-3-cyclopentylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-7(8(10)11)5-6-3-1-2-4-6/h6-7H,1-5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYAKYRBGLKMAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5455-46-9
Record name Cyclopentanealanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23350
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopentyl-DL-alanine
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3-Cyclopentyl-DL-alanine
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3-Cyclopentyl-DL-alanine
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3-Cyclopentyl-DL-alanine
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3-Cyclopentyl-DL-alanine
Reactant of Route 6
3-Cyclopentyl-DL-alanine
Customer
Q & A

Q1: How does the incorporation of 2-Amino-3-cyclopentylpropanoic acid at specific positions in proteins affect their stability?

A: Research suggests that incorporating Cpe into a protein can impact its stability in several ways. In the case of T4 lysozyme, replacing Leucine at position 133 with Cpe was shown to influence the protein's stability due to altered packing density and side chain conformational entropy. [, ] This specific substitution aimed to investigate the role of side chain structure within the hydrophobic core of the protein. While the study demonstrated the importance of packing interactions, it also highlighted that introducing Cpe at this specific position did not necessarily improve stability. [] Further computational analysis suggested that introducing smaller groups like methyl or cyclopropyl at specific positions on the Cpe ring could potentially enhance the enzyme's stability. []

Q2: What are the limitations of using 2-Amino-3-cyclopentylpropanoic acid in protein engineering, and what future directions are suggested by the research?

A: While Cpe provides valuable insights into the factors influencing protein stability, its use in protein engineering has limitations. The research indicates that simply substituting a natural amino acid with Cpe does not guarantee increased stability. [] The position of the substitution within the protein's structure and the potential interactions with surrounding amino acids play a significant role.

  • Computational modeling for optimized design: Utilize computational tools like free energy calculations and molecular dynamics simulations to predict the impact of Cpe incorporation on protein stability before experimental validation. []

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